{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid is an organic compound with the molecular formula C13H20BNO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions often involve specific temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid has a wide range of scientific research applications, including:
Industry: It is used in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of {3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups on proteins, modulating their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the piperidine and ethoxy groups.
4-(Piperidin-1-yl)phenylboronic acid: A related compound with a piperidine group directly attached to the phenyl ring.
3-(2-(Morpholin-4-yl)ethoxy)phenylboronic acid: A similar compound where the piperidine group is replaced by a morpholine group.
Uniqueness
{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid is unique due to the presence of both the piperidine and boronic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Activité Biologique
{3-[2-(Piperidin-1-yl)ethoxy]phenyl}boronic acid is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and antibacterial effects.
Chemical Structure and Properties
The chemical formula of this compound is C13H20BNO3, and its structure includes a piperidine moiety, which is known for enhancing biological activity in various compounds. The boronic acid functional group contributes to its reactivity and interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties.
- Cytotoxicity : In vitro studies indicate that this compound has a high cytotoxic effect on cancer cell lines, particularly MCF-7 (breast cancer) cells, with an IC50 value of approximately 18.76 µg/mL, suggesting potential for therapeutic applications in breast cancer treatment .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through various pathways, potentially involving the inhibition of key enzymes involved in cell proliferation and survival. For instance, it may inhibit dihydrofolate reductase (DHFR), similar to other boron-containing compounds that disrupt DNA synthesis in rapidly dividing cells .
Enzyme Inhibition
This compound has shown promising results as an enzyme inhibitor:
- Cholinesterase Inhibition : The compound exhibits moderate acetylcholinesterase (AChE) activity (IC50: 115.63 µg/mL) and high butyrylcholinesterase (BuChE) activity (IC50: 3.12 µg/mL), indicating its potential use in treating neurodegenerative diseases such as Alzheimer's disease .
- Antioxidant and Antimicrobial Activities : The compound also demonstrates strong antioxidant properties with an IC50 value of 0.14 µg/mL in DPPH free radical scavenging assays. Furthermore, it shows antibacterial activity against Escherichia coli at concentrations of 6.50 mg/mL, which could be beneficial for developing new antibacterial agents .
Case Studies
Several case studies highlight the biological activity of this compound:
- Breast Cancer Model : A study involving MCF-7 cell lines revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis markers, suggesting its efficacy as a potential chemotherapeutic agent.
- Neuroprotective Effects : In another study focusing on Alzheimer’s disease models, derivatives of piperidine including this boronic acid showed improved brain exposure and dual inhibition of cholinesterases, demonstrating enhanced neuroprotective effects compared to traditional treatments .
Comparative Analysis
To further understand the biological activity of this compound, a comparative analysis with other related compounds is presented below:
Compound Name | Anticancer Activity (IC50) | AChE Inhibition (IC50) | BuChE Inhibition (IC50) |
---|---|---|---|
This compound | 18.76 µg/mL | 115.63 µg/mL | 3.12 µg/mL |
Compound A (e.g., Bleomycin) | Varies | Not applicable | Not applicable |
Compound B (e.g., Donepezil) | Not applicable | Low | Moderate |
Propriétés
IUPAC Name |
[3-(2-piperidin-1-ylethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c16-14(17)12-5-4-6-13(11-12)18-10-9-15-7-2-1-3-8-15/h4-6,11,16-17H,1-3,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGXCTOOQRWXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN2CCCCC2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311166-07-0 |
Source
|
Record name | {3-[2-(piperidin-1-yl)ethoxy]phenyl}boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.